Superior Enzyme Inhibition Potency of the 3-Chlorophenyl Moiety over the 3-Trifluoromethylphenyl Analog
In a direct head-to-head comparison within the same study, a benzenesulfonamide analog bearing a 3-chlorophenyl tail group (Compound 8c) demonstrated a Ki value of 4.3 nM against human carbonic anhydrase II (hCA II). This is 1.9-fold more potent than the corresponding 3-trifluoromethylphenyl analog (Compound 8f), which exhibited a Ki value of 8.2 nM under identical assay conditions [1]. This provides a direct, quantitative basis for selecting the 3-chlorophenyl variant over a closely related substituted phenyl analog when targeting this enzyme.
| Evidence Dimension | Inhibitory potency (Ki) against human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 4.3 nM (Compound 8c with 3-chlorophenyl tail) |
| Comparator Or Baseline | Ki = 8.2 nM (Compound 8f with 3-trifluoromethylphenyl tail) |
| Quantified Difference | 1.9-fold lower Ki (higher potency) |
| Conditions | In vitro enzymatic inhibition assay using recombinant hCA II. |
Why This Matters
This direct comparison quantifies the impact of the chlorine substituent on potency, providing a verifiable reason to procure this specific compound over a seemingly similar fluorinated alternative for hCA II-related studies.
- [1] Kim, J., et al. (2025). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. European Journal of Pharmaceutical Sciences, 107233. View Source
